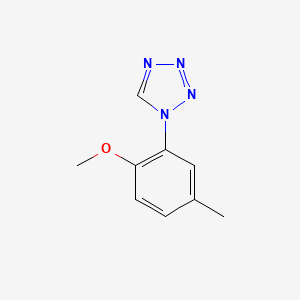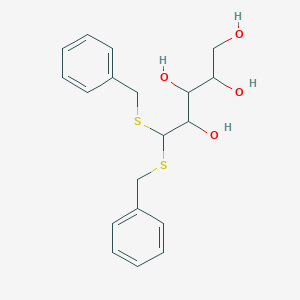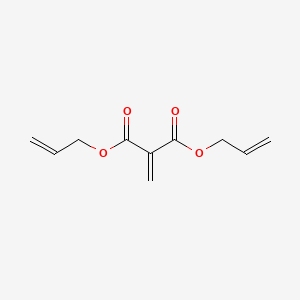
Bis(prop-2-enyl) 2-methylidenepropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(prop-2-enyl) 2-methylidenepropanedioate is a chemical compound known for its unique structure and reactivity. It contains allyl groups and a functional carbonate group, making it highly reactive in various chemical processes. This compound plays a significant role in the production of polymers, including polycarbonates and polyurethanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(prop-2-enyl) 2-methylidenepropanedioate can be synthesized through several methods. One common approach involves the dehydrobromination reaction to prepare bis(prop-2-enyl)furan-2,5-dicarboxylate, followed by epoxidation using m-chloroperoxybenzoic acid to obtain the desired compound . Another method involves the use of cyclic carbonates as non-isocyanate polyurethane precursors, prepared via CO2 fixation under ambient conditions with high purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves the use of phosgene or urea as starting materials. Phosgene reacts with allyl alcohol in the presence of a base to neutralize the hydrogen chloride byproduct, while urea undergoes a two-stage reaction with a catalyst to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(prop-2-enyl) 2-methylidenepropanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of double bonds in the allyl groups makes it reactive in these processes .
Common Reagents and Conditions: Common reagents used in reactions with this compound include m-chloroperoxybenzoic acid for epoxidation and various diamines for polyaddition reactions. Reaction conditions often involve ambient temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed: Major products formed from reactions involving this compound include non-isocyanate polyurethanes (NIPUs) and other polymeric materials. These products exhibit excellent thermal stability and unique mechanical properties .
Wissenschaftliche Forschungsanwendungen
Bis(prop-2-enyl) 2-methylidenepropanedioate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various polymers, including polycarbonates and polyurethanes . In biology and medicine, it is explored for its potential in drug delivery systems and biomedical applications due to its biocompatibility and stability . In industry, it is utilized in the production of coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of bis(prop-2-enyl) 2-methylidenepropanedioate involves its reactivity with various nucleophiles, leading to the formation of polymeric materials. The molecular targets and pathways involved include the activation of allyl groups and the subsequent formation of carbon-carbon and carbon-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to bis(prop-2-enyl) 2-methylidenepropanedioate include bis(prop-2-enyl)furan-2,5-dicarboxylate and diglycidyl ester of furan . These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets this compound apart is its high reactivity and versatility in forming various polymeric materials. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a unique and valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
149360-79-2 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
bis(prop-2-enyl) 2-methylidenepropanedioate |
InChI |
InChI=1S/C10H12O4/c1-4-6-13-9(11)8(3)10(12)14-7-5-2/h4-5H,1-3,6-7H2 |
InChI-Schlüssel |
BZNGGWJYUIIMAN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C(=C)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


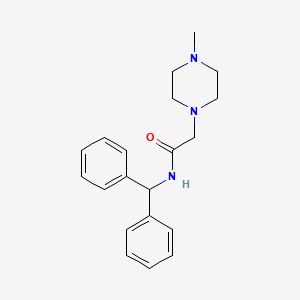
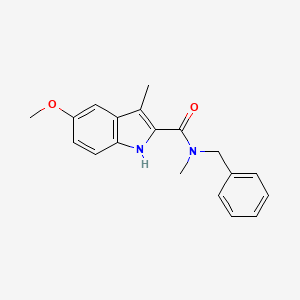

![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
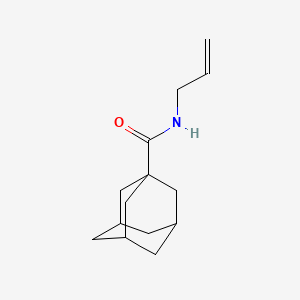
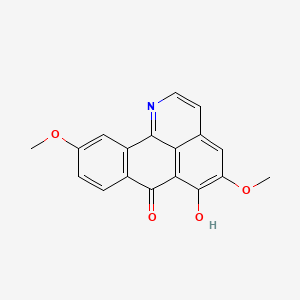
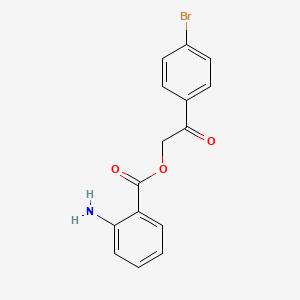
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
